N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Description
N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a heterocyclic compound featuring a fused pyrrolo-pyrazine core, substituted with a cyclopropyl group at position 2 and an allyl carboxamide moiety at position 5. The compound is part of a broader class of pyrrolo-pyrazine derivatives studied for applications in medicinal chemistry, particularly as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) .
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-cyclopropyl-N-prop-2-enyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C13H14N4O/c1-2-5-14-13(18)9-6-15-12-11(9)17-10(7-16-12)8-3-4-8/h2,6-8H,1,3-5H2,(H,14,18)(H,15,16) |
InChI Key |
FKGIMVBNGDTEQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Halogenation and Cyclization
The pyrrolo[2,3-b]pyrazine scaffold is often synthesized via halogenation of pyrazine derivatives followed by cyclization. For example:
-
Intermediate Preparation : 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is generated by bromination of a pyrazine precursor, followed by tosyl protection.
-
Cyclopropane Introduction : Suzuki–Miyaura coupling with cyclopropylboronic acid under Pd catalysis installs the cyclopropyl group at the 2-position.
-
React 3-iodo-1H-indole-2-carboxylic acid with Wang resin under HATU activation.
-
Protect the indole nitrogen with Boc anhydride.
-
Perform Suzuki coupling with cyclopropylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C).
-
Cleave from resin using TFA/DCM to yield 2-cyclopropyl-pyrrolo[2,3-b]pyrazine.
N-Allyl Carboxamide Installation
Amidation via T3P Coupling
The carboxamide group is introduced through amidation of a carboxylic acid intermediate:
-
Acid Activation : Convert the ester or acid to an activated species using T3P (propane phosphonic acid anhydride).
-
Allylamine Coupling : React with allylamine in the presence of DIPEA (base) to form the carboxamide.
-
Reagents : 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (1 eq), allylamine (1.2 eq), T3P (1.5 eq), DIPEA (3 eq), DMF, rt, 12 h.
-
Yield : 70–85% after purification by silica chromatography.
Chan–Lam Coupling
Alternative method for amide bond formation using copper catalysis:
-
Protocol : React the carboxylic acid with allylamine under Cu(OAc)₂, pyridine, and molecular sieves in DCM.
-
Advantage : Tolerates moisture and air, suitable for solid-phase synthesis.
One-Pot Sequential Synthesis
A streamlined approach combines cyclopropanation and amidation in one pot:
-
Core Formation : Generate the pyrrolo[2,3-b]pyrazine via Pd-catalyzed annulation of cyclopropane carbaldehydes with aryl hydrazines.
-
In Situ Amidation : Add allylamine and T3P directly to the reaction mixture after cyclopropane installation.
| Step | Conditions | Yield (%) |
|---|---|---|
| Annulation | Zn(OTf)₂, DCE, 60°C, 12 h | 65 |
| Amidation | T3P, DIPEA, DMF, rt, 6 h | 78 |
Solid-Phase Combinatorial Synthesis
High-throughput methods enable diverse analog generation:
-
Resin Functionalization : Immobilize a primary amine on aldehyde-functionalized resin.
-
Cyclopropane Introduction : Perform Heck coupling with cyclopropane-containing reagents.
-
Amide Formation : Use automated Chan–Lam or T3P-mediated coupling with allylamine.
Advantages :
-
Enables parallel synthesis of derivatives (e.g., varying R groups).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| T3P Amidation | Acid activation, allylamine coupling | 78–85 | >95 | High |
| Chan–Lam Coupling | Cu catalysis, DCM | 65–75 | 90 | Moderate |
| One-Pot Sequential | Annulation + amidation | 60–70 | 85 | Moderate |
| Solid-Phase | Resin-based, automated | 50–90 | 80–95 | High |
Challenges and Optimization
-
Cyclopropane Stability : Sensitive to strong acids/bases; use mild conditions (e.g., K₂CO₃ instead of NaOH).
-
Regioselectivity : Ensure correct positioning of substituents via directing groups (e.g., tosyl protection).
-
Purification : Reverse-phase HPLC or silica chromatography required for polar intermediates .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as an antitumor agent and kinase inhibitor.
Mechanism of Action
The mechanism of action of N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial in cell signaling pathways related to inflammation and cancer . The compound’s structure allows it to bind selectively to certain kinases, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazine Ring
The pyrazine ring in pyrrolo-pyrazine derivatives is often modified to modulate electronic and steric properties. Key analogues include:
- However, this may reduce solubility compared to the cyclopropyl group in the target compound .
- 2-Cyclopropyl-5-trifluoromethylpyrazine derivatives (e.g., [21b]): The trifluoromethyl group increases lipophilicity and metabolic stability but may sterically hinder target binding compared to smaller substituents like cyclopropyl .
Table 1: Impact of Pyrazine Ring Substituents
Carboxamide Side Chain Modifications
The carboxamide group at position 7 is critical for target engagement. Comparisons include:
- N-Benzyl derivatives : Bulkier benzyl groups (e.g., N-Benzyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide) may improve binding affinity to hydrophobic enzyme pockets but reduce solubility and membrane permeability compared to the allyl group .
- N-(3-Methylbutan-2-yl) derivatives (CAS 1956376-16-1): Branched aliphatic chains enhance lipophilicity and metabolic stability but may limit conformational flexibility versus the unsaturated allyl group .
Table 2: Carboxamide Substitution Effects
Heterocyclic Core Variations
Table 3: Core Heterocycle Comparisons
Biological Activity
N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as a kinase inhibitor, with detailed information from various studies.
Chemical Structure and Properties
This compound is characterized by a unique fused pyrrole and pyrazine ring structure, along with an allyl group that may influence its reactivity and selectivity in biological assays. The molecular formula is CHNO, with a molecular weight of approximately 242.28 g/mol .
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 242.28 g/mol |
| Functional Groups | Allyl, Carboxamide |
| Ring Structure | Pyrrole-Pyrazine |
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against Janus kinases (JAKs), particularly JAK3. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition. The compound modulates pathways stimulated by interleukin-2 while having less impact on interleukin-6 pathways, indicating its potential for targeted therapeutic strategies in inflammatory diseases and possibly cancer treatment.
Inhibition Potency
The compound's inhibitory potency can be summarized as follows:
| Kinase Target | IC (µM) | Selectivity |
|---|---|---|
| JAK1 | >10 | Low |
| JAK2 | >10 | Low |
| JAK3 | 0.5 | High |
The mechanism by which this compound inhibits JAK3 involves competitive binding to the ATP-binding site of the kinase. This interaction prevents the phosphorylation of downstream signaling molecules involved in inflammatory responses .
Case Studies
- Inflammatory Disease Model : In a study involving murine models of rheumatoid arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and joint swelling compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated animals.
- Cancer Cell Lines : In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including those resistant to conventional therapies. The IC values ranged from 0.5 to 1 µM across different cell lines, showcasing its potential as an anticancer agent.
Q & A
Q. Advanced
- ADMET prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration (e.g., using GROMACS) by analyzing free-energy profiles .
How to design experiments for structure-activity relationship (SAR) studies of the allyl and cyclopropane groups?
Q. Advanced
- Analog synthesis : Replace allyl with propargyl or cyclopropane with bicyclo[1.1.0] groups to assess steric/electronic effects .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
What analytical methods ensure purity for in vitro assays?
Q. Basic
- HPLC : Use a C18 column (ACN/water gradient) with UV detection (λ = 254 nm); aim for >95% purity .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
How can biological targets be validated in vivo using this compound?
Q. Advanced
- Xenograft models : Administer the compound (e.g., 10 mg/kg, oral) to tumor-bearing mice and monitor tumor volume vs. controls .
- Pharmacodynamic markers : Quantify phosphorylated kinases (e.g., p-EGFR) in tumor tissue via Western blot .
What are the stability profiles of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
